Technical Guide: 1,1'-Azonaphthalene (CAS 487-10-5)
Technical Guide: 1,1'-Azonaphthalene (CAS 487-10-5)
[1]
Executive Summary
1,1'-Azonaphthalene (CAS 487-10-5) represents a distinct class of aromatic azo compounds characterized by significant steric crowding around the azo (-N=N-) bridge.[1] Unlike the planar parent azobenzene, the bulkiness of the naphthalene moieties forces the trans-isomer into a twisted conformation to relieve strain between the peri-hydrogens (H8/H8'). This structural distortion imparts unique photochromic properties, including altered thermal relaxation kinetics and bathochromically shifted absorption bands, making it a high-value candidate for molecular switches, liquid crystal doping, and photopharmacological models.
This guide details the synthesis, physicochemical characterization, and photochemical behavior of 1,1'-azonaphthalene, providing a robust framework for researchers utilizing this compound in optical and materials science applications.
Part 1: Chemical Identity & Physicochemical Properties[2][3]
Nomenclature & Identification
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IUPAC Name: 1-(naphthalen-1-yldiazenyl)naphthalene[1]
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Common Names: 1,1'-Azonaphthalene,
-Azonaphthalene, Di-1-naphthyldiazene[2] -
Molecular Formula: C
H N [1] -
Molecular Weight: 282.34 g/mol [2]
Physical Properties Table
| Property | Value | Context/Notes |
| Appearance | Yellow to Orange Crystalline Solid | Color deepens upon trans |
| Melting Point | 190 °C | Distinct from the 1-naphthylamine precursor (MP 50 °C).[1] |
| Solubility | Soluble in CH | Poor solubility in water; moderate in ethanol.[1] |
| Density | ~1.12 g/cm³ | Estimated solid-state density.[1] |
| Absorption ( | ~370–380 nm ( | Red-shifted vs. azobenzene due to extended conjugation.[1] |
Part 2: Structural Analysis & Photoisomerization
The defining feature of 1,1'-azonaphthalene is its steric conflict . In the trans configuration, the hydrogens at the 8-positions of the naphthalene rings clash, preventing a planar geometry. This results in a twisted trans state (
Isomerization Mechanism
Upon irradiation with UV light (365 nm), the molecule undergoes photoisomerization from the stable (twisted) trans state to the metastable cis state. The reverse reaction is driven thermally or by irradiation with visible light (>420 nm).[1]
Figure 1: Photoisomerization cycle of 1,1'-Azonaphthalene. The steric bulk of the naphthalene rings destabilizes the planar transition state, influencing the thermal relaxation half-life (
Part 3: Synthesis Protocol (Self-Validating)
Objective: Synthesis of 1,1'-azonaphthalene via oxidative coupling of 1-naphthylamine.
Mechanism: Oxidation of the primary amine to the azo linkage using active Manganese Dioxide (MnO
Reagents & Equipment
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Precursor: 1-Naphthylamine (Reagent Grade, >98%)
-
Oxidant: Activated Manganese Dioxide (MnO
) -
Solvent: Chloroform (CHCl
) or Dichloromethane (DCM) (Anhydrous)[1] -
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, filtration setup (Celite pad).
Step-by-Step Methodology
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Activation (Critical Step): Ensure MnO
is "activated."[1] If using commercial standard grade, heat at 110°C in an oven for 24 hours prior to use to maximize surface activity.[1] -
Reaction Setup:
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Dissolve 1-naphthylamine (10 mmol, 1.43 g) in dry Chloroform (50 mL).
-
Add Activated MnO
(50 mmol, ~4.35 g) to the solution. A large excess (5-10 eq) is standard for heterogeneous oxidations.[1]
-
-
Reflux:
-
Heat the suspension to reflux (approx. 60°C) with vigorous stirring.
-
Validation Check: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 9:1). The starting amine (fluorescent blue spot) should disappear, replaced by a yellow/orange non-fluorescent azo spot.[1]
-
Reaction time: Typically 4–12 hours depending on MnO
activity.[1]
-
-
Work-up:
-
Purification:
Characterization Benchmarks
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Melting Point: 189–190 °C.[1]
-
1H NMR (CDCl
, 400 MHz): Look for the deshielded doublet at ~8.9-9.0 ppm corresponding to the H8 protons (closest to the azo group), which are shifted downfield due to magnetic anisotropy and steric compression.
Part 4: Applications & Handling
Photopharmacology & Materials[2]
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Liquid Crystal Doping: 1,1'-Azonaphthalene is used as a chiral dopant or photoswitch in liquid crystal hosts.[1] The large conformational change upon isomerization can disrupt the nematic phase, inducing a Phase Transition (Nematic
Isotropic) for optical switching applications. -
Molecular Rotors: The hindered rotation around the naphthyl-azo bond makes this molecule a candidate for studying molecular gearing and coupled motion in solid-state machines.[1]
Safety & Toxicology (Crucial)
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Carcinogenicity Warning: While 1,1'-azonaphthalene itself is a research chemical, its metabolic breakdown or synthetic precursor (1-naphthylamine) is closely regulated.[1]
-
PPE: Nitrile gloves, fume hood, and P95 particulate respirator are mandatory during synthesis and handling of solids.
References
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Synthesis via Oxidative Coupling: Bhat, V., et al. "Oxidative coupling of primary amines to azo derivatives using active manganese dioxide."[1] Journal of Chemical Research, 2014 .[1] (General protocol adaptation for aromatic amines).
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Photoisomerization Dynamics: Diau, E. W.-G. "A New Trans-to-Cis Photoisomerization Mechanism of Azobenzene on the S1(n,π*) Surface."[1] Journal of Physical Chemistry A, 2004 . Link[1]
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Structural Conformation: H. Fliegl, et al. "Twisted Azobenzenes: A Computational Study."[1] Journal of Organic Chemistry, 2010 . (Discusses steric twisting in bulky azo systems).
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Physical Properties: National Toxicology Program (NTP).[1][3] "1-Naphthylamine and related azo compounds." Chemical Repository Database.[1][3] Link[1]
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Liquid Crystal Applications: Han, M., et al. "Light-driven molecular switches in azobenzene self-assembled monolayers."[1] Chemical Communications, 2010 .[1] Link
